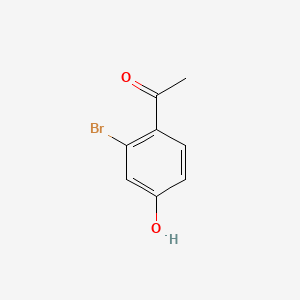

1-(2-Bromo-4-hydroxyphenyl)ethanone

Overview

Description

1-(2-Bromo-4-hydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Intermediates

1-(2-Bromo-4-hydroxyphenyl)ethanone has been utilized as a key intermediate in the synthesis of various compounds. Li Yu-feng (2013) demonstrated its use in improving the synthetic technology of 2-Bromo-1-(4-hydroxyphenyl)ethanone, showcasing its relevance in the production of synephrine, a compound of interest for its pharmacological properties (Li Yu-feng, 2013). Similarly, Wenjun Tang et al. (2014) highlighted its application in the synthesis of N‐Acetyl Enamides by reductive acetylation of oximes mediated with iron(II) acetate, indicating its versatility in organic synthesis processes (Wenjun Tang et al., 2014).

Biochemical and Analytical Applications

In the domain of biochemical and analytical applications, T. Fang et al. (2019) developed a BODIPY-based naked-eye fluorescent on-off probe for H2S, utilizing 1-(2-Hydroxyphenyl)ethanone as a starting material. This indicates its potential for creating sensitive and selective probes for biological and chemical analysis (T. Fang et al., 2019).

Materials Science

In materials science, the compound's derivatives have been explored for their physicochemical properties and applications. For instance, D. Nematollahi and A. Amani (2011) conducted electrochemical synthesis of new substituted phenylpiperazines, showcasing the compound's utility in the development of novel materials and chemicals via electrochemical methods (D. Nematollahi & A. Amani, 2011).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of 1-(2-Bromo-4-hydroxyphenyl)ethanone are Protein Tyrosine Phosphatases (PTPs) . Specifically, it inhibits SHP-1 (ΔSH2) and PTP1B . These enzymes play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

This compound interacts with its targets by binding to the active sites of the PTPs, thereby inhibiting their activity . This inhibition results in an increase in phosphorylation levels of proteins, altering cellular signaling pathways .

Biochemical Pathways

The inhibition of PTPs affects various biochemical pathways. For instance, the inhibition of PTP1B can enhance insulin signaling, making this compound potentially useful in the treatment of type 2 diabetes . Similarly, the inhibition of SHP-1 can affect cell proliferation and apoptosis .

Pharmacokinetics

Given its molecular structure, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the altered phosphorylation state of proteins. This can lead to changes in cell signaling, gene expression, and cellular function . The specific effects can vary depending on the cell type and the specific PTPs that are inhibited .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, the presence of certain ions or molecules, and the temperature . .

Biochemical Analysis

Biochemical Properties

1-(2-Bromo-4-hydroxyphenyl)ethanone plays a significant role in biochemical reactions, particularly as an inhibitor of protein tyrosine phosphatases (PTPs). It interacts with enzymes such as SHP-1 and PTP1B, exhibiting inhibitory effects with Ki values of 43 μM and 42 μM, respectively . These interactions are crucial as they can modulate signaling pathways involved in various cellular processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibitory action on protein tyrosine phosphatases can lead to alterations in phosphorylation states of key signaling molecules, thereby impacting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with protein tyrosine phosphatases. By inhibiting these enzymes, it prevents the dephosphorylation of tyrosine residues on target proteins, leading to sustained activation or inactivation of signaling pathways. This inhibition can result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under inert atmosphere and room temperature conditions . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects by modulating signaling pathways, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain concentration is required to achieve significant biological activity .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It can affect metabolic flux and alter metabolite levels within cells. The compound’s role as an inhibitor of protein tyrosine phosphatases suggests its involvement in pathways regulating cellular metabolism and energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution can affect its bioavailability and efficacy in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles, where it exerts its biochemical effects. The compound’s activity and function can be influenced by its precise localization within the cell .

Properties

IUPAC Name |

1-(2-bromo-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZMXDQVZPWRQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057573 | |

| Record name | 1-(2-Bromo-4-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61791-99-9 | |

| Record name | 1-(2-Bromo-4-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

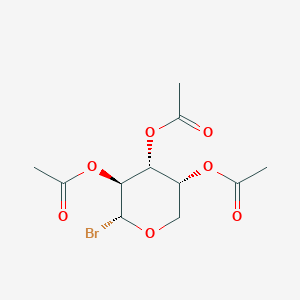

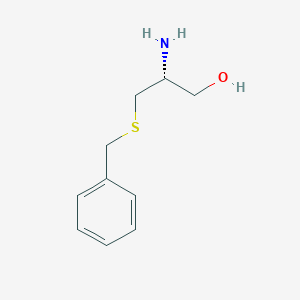

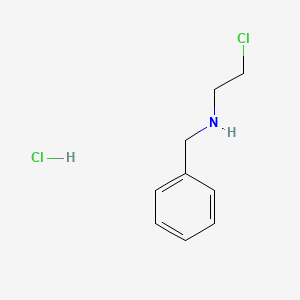

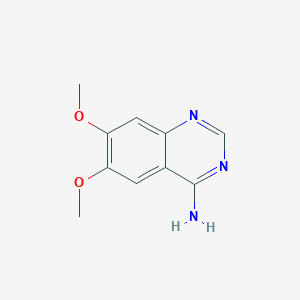

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8(16),9,11(15)-pentaene](/img/structure/B1338731.png)